N-(3-chloro-2-methylphenyl)thian-3-amine

Catalog No.
S13816314
CAS No.
M.F
C12H16ClNS
M. Wt
241.78 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-chloro-2-methylphenyl)thian-3-amine

Product Name

N-(3-chloro-2-methylphenyl)thian-3-amine

IUPAC Name

N-(3-chloro-2-methylphenyl)thian-3-amine

Molecular Formula

C12H16ClNS

Molecular Weight

241.78 g/mol

InChI

InChI=1S/C12H16ClNS/c1-9-11(13)5-2-6-12(9)14-10-4-3-7-15-8-10/h2,5-6,10,14H,3-4,7-8H2,1H3

InChI Key

ZZHWTNPAVQJNSO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC2CCCSC2

N-(3-chloro-2-methylphenyl)thian-3-amine is an organic compound characterized by its unique thian-3-amine structure, which features a 3-chloro-2-methylphenyl moiety. This compound belongs to the class of thiazinanes, which are recognized for their diverse chemical and biological properties. The presence of a chlorine atom and a methyl group on the phenyl ring contributes significantly to its reactivity and potential applications in various fields, including medicinal chemistry and materials science.

  • Oxidation: The compound can be oxidized to yield sulfoxides or sulfones, depending on the oxidizing agents and conditions employed.
  • Reduction: It can undergo reduction reactions to form corresponding amine derivatives, enhancing its utility in synthetic chemistry.
  • Substitution: The chlorine substituent on the phenyl ring is reactive and can be replaced by nucleophiles, allowing for the formation of various derivatives under suitable conditions.

Research indicates that N-(3-chloro-2-methylphenyl)thian-3-amine exhibits significant biological activity. In vitro studies have shown its effectiveness against several bacterial strains, including Staphylococcus aureus and Chromobacterium violaceum, highlighting its potential as an antibacterial agent. The compound's unique structure may facilitate interactions with biological molecules, making it a candidate for further exploration in medicinal chemistry.

The synthesis of N-(3-chloro-2-methylphenyl)thian-3-amine can be achieved through various methods:

  • Direct Reaction: A common synthetic route involves the reaction of 3-chloro-2-methylaniline with thian-3-amine under acidic conditions, often using acetic acid as a solvent at elevated temperatures to ensure complete conversion.
  • Intermediate Formation: Another method includes the formation of thiourea intermediates, which can subsequently react with electrophiles to yield thian-3-amines.

These methods can be adapted for industrial production, focusing on optimizing yield and purity through continuous flow reactors and advanced purification techniques.

N-(3-chloro-2-methylphenyl)thian-3-amine has potential applications across multiple domains:

  • Medicinal Chemistry: Its antibacterial properties suggest it could be developed into new pharmaceutical agents targeting bacterial infections.
  • Chemical Synthesis: As an intermediate in organic synthesis, it serves as a valuable building block for creating diverse organic compounds.
  • Industrial Use: The compound's stability and reactivity make it suitable for various industrial processes, particularly in the production of specialty chemicals.

Interaction studies involving N-(3-chloro-2-methylphenyl)thian-3-amine focus on its binding affinity to specific biological targets. Preliminary results indicate that it may interact with enzymes or receptors, influencing cellular pathways. These interactions are crucial for understanding the compound's therapeutic potential and mechanisms of action.

Several compounds share structural similarities with N-(3-chloro-2-methylphenyl)thian-3-amine. Here are some notable examples:

Compound NameStructural FeaturesUnique Attributes
N-(4-methylphenyl)thian-3-amineThian-3-amine core with a 4-methylphenyl groupDifferent substitution pattern may lead to varied reactivity
N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamideContains nitrobenzamide substituentPotential for different biological activities due to nitro group presence
N-(5-fluoro-2-methylphenyl)thian-3-amineFluorine substitution alters electronic propertiesMay exhibit different antibacterial activities compared to chlorinated analogues

N-(3-chloro-2-methylphenyl)thian-3-amine is unique due to its specific substitution pattern and the presence of the thian core. Compared to similar compounds, it may exhibit distinct reactivity profiles and biological activities, making it a valuable compound for various applications in research and industry.

XLogP3

4.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

241.0691984 g/mol

Monoisotopic Mass

241.0691984 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

Explore Compound Types